molecular formula C19H17N3 B8043805 5-phenyl-6H-phenanthridine-3,8-diamine

5-phenyl-6H-phenanthridine-3,8-diamine

Cat. No. B8043805
M. Wt: 287.4 g/mol
InChI Key: VZBXCQREERXHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenyl-6H-phenanthridine-3,8-diamine is a useful research compound. Its molecular formula is C19H17N3 and its molecular weight is 287.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-phenyl-6H-phenanthridine-3,8-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-phenyl-6H-phenanthridine-3,8-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-phenyl-6H-phenanthridine-3,8-diamine involves the condensation of 2-aminobenzophenone with 1,2-diaminobenzene followed by cyclization and reduction.

Starting Materials
2-aminobenzophenone, 1,2-diaminobenzene, sodium borohydride, acetic acid, ethanol

Reaction
Step 1: Dissolve 2-aminobenzophenone and 1,2-diaminobenzene in acetic acid and heat the mixture to reflux., Step 2: Add sodium borohydride to the reaction mixture and continue heating for several hours., Step 3: Cool the reaction mixture and add ethanol to precipitate the product., Step 4: Collect the product by filtration and wash with ethanol to obtain 5-phenyl-6H-phenanthridine-3,8-diamine.

properties

IUPAC Name

5-phenyl-6H-phenanthridine-3,8-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3/c20-14-6-8-17-13(10-14)12-22(16-4-2-1-3-5-16)19-11-15(21)7-9-18(17)19/h1-11H,12,20-21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBXCQREERXHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)C3=C(N1C4=CC=CC=C4)C=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenyl-6H-phenanthridine-3,8-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.